SR2211: A Potent and Selective RORγ Inverse Agonist for Therapeutic Development
SR2211: A Potent and Selective RORγ Inverse Agonist for Therapeutic Development
An In-Depth Technical Guide
SR2211 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inverse agonist activity against the Retinoic acid receptor-related orphan receptor gamma (RORγ). This nuclear receptor plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Consequently, SR2211 has emerged as a valuable research tool and a potential therapeutic candidate for a range of autoimmune diseases and other inflammatory conditions.[1][2]
Core Function and Mechanism of Action
SR2211 functions by directly binding to the ligand-binding domain of RORγ, thereby modulating its transcriptional activity.[1][3] Unlike an agonist which would activate the receptor, or an antagonist which would block an agonist, SR2211 acts as an inverse agonist. This means it reduces the constitutive activity of RORγ, actively suppressing its baseline level of transcription.[1][4] The primary downstream effect of this inhibition is the suppression of IL-17 gene expression, a key driver of inflammation in various autoimmune pathologies.[1][4][5]
The selectivity of SR2211 for RORγ over other related nuclear receptors, such as RORα and LXRα, underscores its potential for targeted therapeutic intervention with a reduced risk of off-target effects.[3]
Signaling Pathway of RORγ Inhibition by SR2211
The binding of SR2211 to RORγ initiates a cascade of molecular events that culminates in the repression of target gene transcription. This process involves the recruitment of co-repressor proteins to the RORγ complex on the DNA, which ultimately leads to a condensed chromatin state, rendering the target gene promoters inaccessible for transcription.
Quantitative Data Summary
The potency and selectivity of SR2211 have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 105 nM | RORγ | Radioligand Binding Assay | [3][4] |
| IC50 | ~320 nM | RORγ | Cotransfection Assay | [1][3][4] |
Key Experimental Protocols
The functional characterization of SR2211 has been established through a series of key in vitro experiments. The detailed methodologies for these are outlined below.
RORγ Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of SR2211 for the RORγ ligand-binding domain.
Methodology:
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A scintillation proximity assay (SPA) format is utilized.
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The RORγ ligand-binding domain is incubated with a radiolabeled ligand, [3H]T0901317.
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Increasing concentrations of unlabeled SR2211 are added to compete with the radioligand for binding to RORγ.
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The displacement of the radioligand is measured by a reduction in the scintillation signal.
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The Ki value is calculated from the competition binding curve using GraphPad Prism software.[5]
RORγ Cotransfection Assay
Objective: To measure the functional inhibition of RORγ transcriptional activity by SR2211 (IC50).
Methodology:
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HEK293T cells are co-transfected with two plasmids:
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A Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD).
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A luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
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Transfected cells are treated with varying concentrations of SR2211 or a vehicle control (DMSO).
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After a 24-hour incubation period, cell lysates are prepared.
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Luciferase activity is measured using a luminometer.
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The IC50 value is determined from the dose-response curve, representing the concentration of SR2211 that causes 50% inhibition of RORγ-mediated luciferase expression.[1]
IL-17 and IL-23R Gene Expression in EL-4 Cells
Objective: To assess the effect of SR2211 on the expression of RORγ target genes in a relevant cell line.
Methodology:
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The murine T lymphocyte cell line, EL-4, is used as it can be stimulated to produce IL-17.
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EL-4 cells are pre-treated with SR2211 (e.g., 5µM) or DMSO for 20 hours.[1]
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Cells are then stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin (B1663694) for 5 hours to induce IL-17 expression.[1]
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Total RNA is extracted from the cells.
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Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of IL-17A and IL-23R, normalized to a housekeeping gene like GAPDH.[1]
Intracellular IL-17 Staining and Flow Cytometry
Objective: To quantify the inhibition of IL-17 protein production by SR2211 at a single-cell level.
Methodology:
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EL-4 cells are pre-treated and stimulated as described in the gene expression protocol.
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During the last 2 hours of stimulation, a protein transport inhibitor (e.g., BD GolgiPlug™) is added to the cell culture to allow for the intracellular accumulation of IL-17.[1]
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Cells are harvested, fixed, and permeabilized.
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The cells are then stained with a fluorescently labeled anti-IL-17 antibody.
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The percentage of IL-17-positive cells and the mean fluorescence intensity are analyzed by flow cytometry.[1]
Experimental Workflow Diagrams
Gene Expression Analysis Workflow
Flow Cytometry Workflow for Intracellular IL-17
Conclusion
SR2211 is a well-characterized and potent selective inverse agonist of RORγ. Its ability to suppress the transcriptional activity of RORγ and consequently inhibit the production of the pro-inflammatory cytokine IL-17 makes it an invaluable tool for studying Th17 cell biology and a promising lead compound for the development of novel therapeutics for autoimmune diseases. The detailed experimental protocols and quantitative data presented here provide a solid foundation for researchers and drug development professionals working in this field. Further in vivo studies are crucial to fully elucidate the therapeutic potential of SR2211.[1]
References
- 1. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SR2211: a potent synthetic RORγ-selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
